An In-depth Technical Guide on the Core Chemical Properties of 3,4-Diethyl-2-hexene
An In-depth Technical Guide on the Core Chemical Properties of 3,4-Diethyl-2-hexene
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,4-diethyl-2-hexene, a branched alkene with the molecular formula C10H20. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. The guide covers its physical and chemical properties, spectroscopic data, and safety information. All quantitative data are summarized in structured tables for ease of reference. Additionally, a representative experimental workflow for its synthesis and characterization is provided, along with a diagrammatic representation using the DOT language.
Chemical and Physical Properties
3,4-Diethyl-2-hexene is an unsaturated hydrocarbon. It exists as two geometric isomers, (E)-3,4-diethyl-2-hexene and (Z)-3,4-diethyl-2-hexene. The properties of these isomers can differ slightly. A related isomer, 3,4-diethyl-3-hexene, is also known. The general properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H20 | [1][2][3] |
| Molecular Weight | 140.27 g/mol | [1] |
| IUPAC Name | 3,4-diethylhex-2-ene | [1] |
| CAS Number | 19398-79-9 (for the mixture or unspecified isomer) | [1] |
| 59643-70-8 (for (E)-isomer) | [2] | |
| 868-46-2 (for 3,4-diethyl-3-hexene) | [4] | |
| Boiling Point | 431.80 K (158.65 °C) (Joback Calculated) | [5] |
| 170.1 °C at 760 mmHg (for 3,4-diethyl-3-hexene) | [4] | |
| Melting Point | 168.42 K (-104.73 °C) (Joback Calculated) | [5] |
| Density | 0.75 g/cm³ (for 3,4-diethyl-3-hexene) | [4] |
| Flash Point | 46.5 °C (for 3,4-diethyl-3-hexene) | [4] |
| Water Solubility | log10WS = -3.62 (Crippen Calculated) | [5] |
| Octanol/Water Partition Coefficient | logPoct/wat = 3.779 (Crippen Calculated) | [5] |
| Vapor Pressure | 1.98 mmHg at 25 °C (for 3,4-diethyl-3-hexene) | [4] |
| Refractive Index | 1.428 (for 3,4-diethyl-3-hexene) | [4] |
Synthesis and Characterization
A common method for the synthesis of alkenes is the dehydration of alcohols. For 3,4-diethyl-2-hexene, a plausible synthetic route is the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol. This reaction typically yields a mixture of isomers, including the (E) and (Z) isomers of 3,4-diethyl-2-hexene and 3,4-diethyl-3-hexene. The separation of these isomers can be achieved by techniques such as preparative gas-liquid chromatography (GLC).
The characterization of the synthesized compound and its isomers involves various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
2.1.1. Synthesis of 3,4-Diethyl-2-hexene via Dehydration of 3,4-Diethyl-3-hexanol (Representative Protocol)
This protocol is based on the general procedure for the acid-catalyzed dehydration of tertiary alcohols.
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Materials: 3,4-diethyl-3-hexanol, concentrated sulfuric acid (or oxalic acid), anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution, brine.
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Procedure:
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In a round-bottom flask equipped with a distillation apparatus, place 3,4-diethyl-3-hexanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture gently to initiate the dehydration reaction.
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The alkene product, along with water, will distill over. Collect the distillate in a receiving flask cooled in an ice bath.
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Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
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The crude product can be purified by fractional distillation to yield a mixture of isomeric 3,4-diethylhexenes.
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For separation of the (E) and (Z) isomers, preparative gas-liquid chromatography can be employed.
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2.1.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
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Procedure:
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A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is prepared.
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A small volume of the solution is injected into the GC inlet.
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The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of isomers is achieved based on their differential partitioning between the mobile and stationary phases.
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The separated components elute from the column and enter the mass spectrometer.
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In the ion source, molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
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The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
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A detector records the abundance of each ion, generating a mass spectrum.
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Spectroscopic Data
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Infrared (IR) Spectroscopy: The IR spectrum of 3,4-diethyl-2-hexene is expected to show characteristic peaks for C-H stretching of the alkyl groups around 2850-2960 cm⁻¹ and C-H bending vibrations in the 1370-1470 cm⁻¹ region. A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene like this, is expected to be weak and in the range of 1665-1675 cm⁻¹. The NIST Chemistry WebBook indicates that an IR spectrum is available for (E)-3,4-diethyl-2-hexene.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be complex due to the number of similar alkyl protons. The vinyl proton on the double bond (for the 2-hexene isomer) would appear in the downfield region, typically around 5.0-5.5 ppm. The signals for the ethyl and methyl protons would be in the upfield region (around 0.8-2.2 ppm), with splitting patterns determined by the adjacent protons.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond in the range of 120-140 ppm. The sp³ hybridized carbons of the alkyl groups would appear in the upfield region (10-40 ppm). The (E) and (Z) isomers would be distinguishable by slight differences in the chemical shifts of the carbons near the double bond due to steric effects.
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Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at an m/z of 140. Fragmentation would likely involve allylic cleavage, leading to stable carbocations. For the related compound 3,4-diethyl-3-hexene, the top peaks in the mass spectrum are observed at m/z 69, 55, and 41.[6] A similar fragmentation pattern would be expected for 3,4-diethyl-2-hexene.
Safety Information
Detailed toxicological properties of 3,4-diethyl-2-hexene have not been thoroughly investigated. However, as with many volatile hydrocarbons, it should be handled with appropriate safety precautions.
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Hazards: It is likely to be a flammable liquid and vapor.[7] Vapors may form explosive mixtures with air.[8] Inhalation of high concentrations of vapors may cause dizziness, and skin contact may cause irritation.
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Precautions: Handle in a well-ventilated area, away from heat, sparks, and open flames.[7][8] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[8]
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First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse with plenty of water. Seek medical attention if irritation persists.[8]
Visualizations
The following diagrams illustrate the synthesis and characterization workflow and a plausible mass spectrometry fragmentation pathway for 3,4-diethyl-2-hexene.
Caption: Experimental workflow for the synthesis and characterization of 3,4-diethyl-2-hexene.
Caption: Plausible fragmentation pathway for 3,4-diethyl-2-hexene in mass spectrometry.
References
- 1. 3,4-Diethyl-2-hexene | C10H20 | CID 143629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Diethyl-2-hexene(E) [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. 3,4-diethylhex-3-ene | 868-46-2 [chemnet.com]
- 5. 3,4-Diethyl-2-hexene(E) (CAS 59643-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 3,4-Diethyl-3-hexene | C10H20 | CID 136668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
